molecular formula C17H16N2O7 B2686743 N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine CAS No. 5106-01-4

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine

Cat. No.: B2686743
CAS No.: 5106-01-4
M. Wt: 360.322
InChI Key: YNSIBRCVRSTDJX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom and a nitro group on the aromatic ring of the tyrosine molecule. This modification enhances its stability and makes it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl group. This is achieved by reacting L-tyrosine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Deprotection: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid

Major Products Formed

    Reduction: 3-amino-L-tyrosine

    Deprotection: L-tyrosine

    Substitution: Halogenated or sulfonated derivatives of this compound

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites of the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzyloxycarbonyl)-3-nitro-L-tyrosine is unique due to the presence of both the Cbz protecting group and the nitro group. This combination provides enhanced stability and reactivity, making it particularly useful in synthetic and biological applications .

Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-15-7-6-12(9-14(15)19(24)25)8-13(16(21)22)18-17(23)26-10-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,18,23)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSIBRCVRSTDJX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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